(z)-10-Tritriacontene
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Overview
Description
(z)-10-Tritriacontene is a long-chain hydrocarbon with a double bond located at the 10th carbon atom in the chain. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond. The (z)-configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (z)-10-Tritriacontene typically involves the use of alkenylation reactions, where a long-chain alkyl halide reacts with a suitable alkenylating agent under controlled conditions. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as olefin metathesis, where a catalyst facilitates the exchange of alkylidene groups between alkenes. This method allows for the efficient production of long-chain alkenes with specific configurations. Catalysts such as Grubbs’ catalyst or Schrock’s catalyst are commonly used in these processes.
Chemical Reactions Analysis
Types of Reactions
(z)-10-Tritriacontene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond, forming compounds like dibromoalkanes.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure and temperature conditions.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for halogenation reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
(z)-10-Tritriacontene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics of long-chain alkenes.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid-based carriers.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which (z)-10-Tritriacontene exerts its effects depends on the specific application. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the double bond serves as a reactive site for various transformations, allowing for the formation of different products through oxidation, reduction, or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-10-Tritriacontene: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different geometric and physical properties.
1-Tritriacontene: An alkene with the double bond at the first carbon, resulting in different reactivity and applications.
10-Tetratriacontene: A similar long-chain alkene with one additional carbon atom, affecting its physical properties and reactivity.
Uniqueness
(z)-10-Tritriacontene is unique due to its specific (z)-configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct physical properties, such as melting point and solubility, compared to its (E)-isomer or other long-chain alkenes.
Biological Activity
(Z)-10-tritriacontene is a long-chain hydrocarbon that has been identified as a significant biological activity trigger in honey bees, particularly in relation to their hygienic behavior. This compound, along with others, plays a crucial role in the social immune system of honey bee colonies, especially in combating threats such as the Varroa destructor mite and associated pathogens.
Overview of Biological Activity
Recent studies have demonstrated that this compound functions as a semiochemical that stimulates hygienic behaviors in honey bees. These behaviors include the removal of infected brood and the recapping of cells, which are essential for maintaining colony health and resilience against diseases.
Key Findings from Research
- Hygienic Behavior Trigger : Application of synthetic this compound on brood and brood cell caps significantly increased hygienic behavior compared to controls, indicating its role as a hygiene trigger independent of brood health .
- Correlation with Varroa Resistance : Colonies exhibiting high hygienic responses to this compound showed significantly lower Varroa infestations and higher survival rates during winter months .
- Developmental Impact : Treatment with this compound led to abnormal development in treated pupae, suggesting that this compound may influence developmental pathways in honey bees .
Data Tables
Study | Findings | Methodology |
---|---|---|
Nature.com (2020) | Confirmed this compound as a hygiene trigger | Synthetic application on brood cells |
OUP Journal | High-performing colonies had lower Varroa infestations | Correlation analysis with hygienic response rates |
PMC Article | Abnormal development in treated pupae | Experimental treatment with varying concentrations |
Case Study 1: Hygienic Behavior and Varroa Resistance
A study conducted on various honey bee colonies assessed the impact of this compound on hygienic behavior. The results indicated that colonies with a strong response to this compound were more effective at removing Varroa mites and had better overall health metrics compared to those with weaker responses.
Case Study 2: Developmental Effects
In an experimental setup, pupae were treated with this compound to observe any developmental anomalies. The findings showed a significant increase in abnormal development rates among treated groups versus control groups, highlighting potential risks associated with exposure to this compound during critical growth stages.
Properties
Molecular Formula |
C33H66 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(Z)-tritriacont-10-ene |
InChI |
InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h19,21H,3-18,20,22-33H2,1-2H3/b21-19- |
InChI Key |
GTKZYBHYHRGJAY-VZCXRCSSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC/C=C\CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCC |
Origin of Product |
United States |
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